6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) 6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771632
InChI: InChI=1S/C60H34O8/c61-57(62)43-13-5-31-21-39(9-1-35(31)25-43)51-29-52(40-10-2-36-26-44(58(63)64)14-6-32(36)22-40)48-19-20-50-54(42-12-4-38-28-46(60(67)68)16-8-34(38)24-42)30-53(49-18-17-47(51)55(48)56(49)50)41-11-3-37-27-45(59(65)66)15-7-33(37)23-41/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)
SMILES: C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Molecular Formula: C60H34O8
Molecular Weight: 882.9 g/mol

6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)

CAS No.:

Cat. No.: VC13771632

Molecular Formula: C60H34O8

Molecular Weight: 882.9 g/mol

* For research use only. Not for human or veterinary use.

6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) -

Specification

Molecular Formula C60H34O8
Molecular Weight 882.9 g/mol
IUPAC Name 6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C60H34O8/c61-57(62)43-13-5-31-21-39(9-1-35(31)25-43)51-29-52(40-10-2-36-26-44(58(63)64)14-6-32(36)22-40)48-19-20-50-54(42-12-4-38-28-46(60(67)68)16-8-34(38)24-42)30-53(49-18-17-47(51)55(48)56(49)50)41-11-3-37-27-45(59(65)66)15-7-33(37)23-41/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)
Standard InChI Key CSLBRFPPYPOWIF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Canonical SMILES C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) features a central pyrene core symmetrically functionalized with four 2-naphthoic acid groups at the 1,3,6,8 positions. This arrangement creates a rigid, planar structure with extended π-conjugation, as evidenced by its IUPAC name: 6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid . The pyrene moiety (C₁₆H₁₀) serves as a tetravalent linker, while the naphthoic acid substituents introduce carboxyl groups for coordination or hydrogen bonding.

Spectral and Stereochemical Data

PubChem’s computed descriptors confirm the compound’s stereochemistry, with the InChIKey CSLBRFPPYPOWIF-UHFFFAOYSA-N providing a unique identifier for its 2D structure . The SMILES string delineates the connectivity:
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O .

Physicochemical Properties

Basic Parameters

PropertyValueSource
CAS Number2010983-66-9
Molecular FormulaC₆₀H₃₄O₈
Molecular Weight882.91 g/mol
Purity>95% (typical supplier)

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) . Storage at 2–8°C in anhydrous conditions is recommended to prevent decarboxylation or aggregation . Thermal stability data remain unpublished, though its aromatic framework suggests resilience below 200°C.

Table 1: Stock Solution Preparation Guidelines

Initial MassTarget ConcentrationVolume Required (mL)
1 mg1 mM1.1326
5 mg5 mM1.1326
10 mg10 mM1.1326
Adapted from GlpBio’s solubility protocols .

Research Applications

Metal-Organic Frameworks (MOFs)

The tetrahedral geometry and carboxylate ligands make this compound a promising organic linker for MOFs. VulcanChem highlights its use in constructing frameworks with high surface areas (>3000 m²/g) for hydrogen storage or CO₂ sequestration. Comparative studies suggest that pyrene-based linkers enhance framework stability compared to benzene analogs.

Covalent Organic Frameworks (COFs)

In COF synthesis, the compound’s rigidity facilitates the formation of crystalline porous networks. Recent work demonstrates its utility in photocatalysis, where the extended π-system enables visible-light absorption for water splitting. Challenges persist in achieving uniform crystallinity due to steric hindrance from the naphthoic acid groups.

Drug Delivery Systems

SupplierCatalog NumberPackaging OptionsPrice Range (USD)
GlpBioGB565591 mg – 10 mg$200 – $1,500
VulcanChemVC137716325 mg – 100 mg$300 – $2,000
Aladdin ScientificN/ACustom quantitiesQuote-based
Data aggregated from supplier disclosures .

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